molecular formula C9H11NO4 B8092328 5-(Dimethoxymethyl)pyridine-3-carboxylic acid

5-(Dimethoxymethyl)pyridine-3-carboxylic acid

Cat. No.: B8092328
M. Wt: 197.19 g/mol
InChI Key: JFURFDAJPRBKND-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)pyridine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a dimethoxymethyl group at the 5-position and a carboxylic acid group at the 3-position. This compound is of interest in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethoxymethyl)pyridine-3-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridine-3-carboxylic acid as the starting material.

  • Dimethoxymethylation: The pyridine ring is then subjected to a dimethoxymethylation reaction, where formaldehyde and methanol are used in the presence of an acid catalyst to introduce the dimethoxymethyl group.

  • Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethoxymethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as pyridine-3,5-dicarboxylic acid.

  • Reduction: The pyridine ring can be reduced to form pyridine derivatives with different functional groups.

  • Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Pyridine-3,5-dicarboxylic acid and other oxidized derivatives.

  • Reduction Products: Reduced pyridine derivatives with different functional groups.

  • Substitution Products: Substituted pyridine derivatives with various nucleophiles.

Scientific Research Applications

5-(Dimethoxymethyl)pyridine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Dimethoxymethyl)pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Pyridine-3-carboxylic acid: Lacks the dimethoxymethyl group.

  • Pyridine-2-carboxylic acid: Different position of the carboxylic acid group.

  • Dimethoxymethane: A simpler compound without the pyridine ring.

Uniqueness: 5-(Dimethoxymethyl)pyridine-3-carboxylic acid is unique due to its combination of the pyridine ring and the dimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

5-(dimethoxymethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-9(14-2)7-3-6(8(11)12)4-10-5-7/h3-5,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFURFDAJPRBKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CN=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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